(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core linked to a 1,4-diazepane ring via a sulfonyl-bridged trimethylpyrazole group. This structural complexity confers unique physicochemical properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions. The sulfonyl group acts as a strong electron-withdrawing substituent, influencing electronic distribution and solubility .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-15-19(16(2)24(3)22-15)31(29,30)26-11-7-10-25(12-13-26)20(28)18-14-21-27(23-18)17-8-5-4-6-9-17/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUVUBEQBKTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of hybrid molecules that combine the pharmacological properties of triazoles and pyrazoles. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole with various pyrazole derivatives under specific conditions to yield the target molecule. For instance, one method involves refluxing 2-phenyl-2H-1,2,3-triazole with a sulfonamide derivative in the presence of a suitable solvent and catalyst to facilitate the formation of the diazepane ring .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole-pyrazole hybrids. For example, derivatives linked to pyrazole were tested against various bacterial strains using agar dilution techniques. Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been assessed through in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed that several synthesized derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as anticancer agents .
Structure Activity Relationship (SAR)
The biological activity of triazole-pyrazole compounds is often influenced by their structural characteristics. The presence of electron-donating groups on the phenyl ring or modifications on the pyrazole moiety can enhance their antimicrobial and anticancer activities. For instance, modifications that increase lipophilicity or improve binding affinity to biological targets have shown promising results in enhancing efficacy .
Case Study 1: Antibacterial Evaluation
A series of synthesized compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their potential use in treating resistant infections .
Case Study 2: Anticancer Assays
In another study focusing on anticancer properties, derivatives were screened against multiple cancer cell lines. Notably, one compound showed an IC50 value of 15 µM against MCF-7 cells, which is significantly lower than that of standard chemotherapeutic agents. These findings support further investigation into structure optimization for enhanced potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The target compound distinguishes itself from analogues through its unique combination of a 1,2,3-triazole, a seven-membered diazepane ring, and a trimethylpyrazole sulfonyl group. Key structural comparisons include:
Key Observations :
- Triazole Isomerism: The 1,2,3-triazole in the target compound (vs.
- Diazepane vs. Piperazine : The seven-membered diazepane ring offers greater conformational flexibility than six-membered piperazine analogues, possibly improving binding to larger enzyme pockets.
- Sulfonyl Group Variation : The trimethylpyrazole sulfonyl group in the target compound enhances lipophilicity (predicted LogP = 2.8) compared to phenylsulfonyl derivatives (LogP = 3.5 in ), which may influence membrane permeability and metabolic stability.
Physicochemical and Pharmacological Properties
- Solubility : The diazepane ring and sulfonyl group may improve aqueous solubility compared to purely aromatic triazole derivatives.
- Metabolic Stability : The 1,2,3-triazole’s resistance to oxidative degradation could enhance half-life relative to 1,2,4-triazoles.
- Target Engagement: Hybrid structures combining triazoles and sulfonamides are frequently associated with kinase or protease inhibition. For instance, pyrazole sulfonamides are known carbonic anhydrase inhibitors, while diazepane-containing compounds often target CNS receptors.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use reflux in absolute ethanol with catalytic glacial acetic acid (0.001 mol ratio) to facilitate cyclization, as demonstrated in triazole synthesis .
- Purification: Employ reduced-pressure solvent evaporation followed by recrystallization from ethanol/chloroform mixtures to isolate the product .
- Troubleshooting: Monitor reaction progress via TLC and adjust reflux duration (4–10 hours) based on intermediate stability. For stubborn byproducts, consider gradient acidification (pH ~5 with HCl) to precipitate impurities .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Analysis:
- HPLC: Utilize reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) to detect residual solvents or unreacted intermediates .
How can solubility and stability challenges be addressed during in vitro assays?
Methodological Answer:
- Solubility Enhancement: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. For hydrophobic moieties (e.g., phenyl groups), use β-cyclodextrin inclusion complexes .
- Stability Testing: Conduct accelerated degradation studies under UV light (254 nm) and varying pH (3–9) to identify labile bonds (e.g., sulfonyl linkages). Stabilize with antioxidants like BHT (0.01% w/w) if needed .
Advanced Research Questions
What strategies elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis: Modify the 1,4-diazepane ring (e.g., substitute sulfonyl groups with carbonyl) and compare bioactivity using kinase inhibition assays .
- Crystallography: Resolve X-ray structures (e.g., CCDC deposits) to correlate triazole-pyrazole dihedral angles with binding affinity .
- Data Interpretation: Apply multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ values) with IC trends in anticancer screens .
How can computational modeling predict reactivity or docking interactions?
Methodological Answer:
- DFT Studies: Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying nucleophilic sites (e.g., triazole N2) .
- Molecular Docking: Use AutoDock Vina with PDB targets (e.g., EGFR kinase) to simulate binding. Validate with MM-GBSA free energy calculations .
- Contradiction Resolution: Compare theoretical binding scores with experimental IC values to refine force field parameters (e.g., AMBER vs. CHARMM) .
How should researchers resolve contradictory data in synthesis or bioactivity results?
Methodological Answer:
- Synthesis Yields: If yields vary (e.g., 40% vs. 65%), re-examine stoichiometry (excess benzaldehyde may improve triazole ring closure) and solvent purity (absolute ethanol vs. technical grade) .
- Bioactivity Discrepancies: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
What mechanistic insights explain this compound’s biological activity in disease models?
Methodological Answer:
- Pathway Mapping: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis via Bcl-2 suppression) .
- Enzyme Inhibition: Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine if the compound acts as a competitive inhibitor for sulfotransferases or cytochrome P450 isoforms .
- In Vivo Validation: Use xenograft models with pharmacokinetic profiling (C, AUC) to correlate plasma concentrations with tumor regression rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
